molecular formula C11H11NO3 B8726557 Methyl 5-(but-2-yn-1-yloxy)picolinate

Methyl 5-(but-2-yn-1-yloxy)picolinate

Cat. No. B8726557
M. Wt: 205.21 g/mol
InChI Key: VPTGNTAKXDTXNG-UHFFFAOYSA-N
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Description

Methyl 5-(but-2-yn-1-yloxy)picolinate is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
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properties

Product Name

Methyl 5-(but-2-yn-1-yloxy)picolinate

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 5-but-2-ynoxypyridine-2-carboxylate

InChI

InChI=1S/C11H11NO3/c1-3-4-7-15-9-5-6-10(12-8-9)11(13)14-2/h5-6,8H,7H2,1-2H3

InChI Key

VPTGNTAKXDTXNG-UHFFFAOYSA-N

Canonical SMILES

CC#CCOC1=CN=C(C=C1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of but-2-yn-1-ol (0.635 mL, 8.49 mmol) in THF (30 mL) were added methyl 5-hydroxypicolinate (1.3 g, 8.49 mmol), triphenylphosphine (3.34 g, 12.73 mmol) and diisopropyl azodicarboxylate (2.507 mL, 12.73 mmol) at 0° C. The reaction mixture was then allowed to reach r.t and stirred for 2 days. The reaction mixture was concentrated and the product was purified by flash chromatography using a heptane/EtOAc gradient to give 1.42 g (82% yield) of the title compound. 1H NMR (400 MHz, CDCl3) δ ppm 1.87 (t, 3 H), 4.00 (s, 3 H), 4.79 (q, 2 H), 7.41 (dd, 1 H), 8.11-8.20 (m, 1 H), 8.49 (d, 1 H).
Quantity
0.635 mL
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
3.34 g
Type
reactant
Reaction Step One
Quantity
2.507 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
82%

Synthesis routes and methods II

Procedure details

A solution of methyl 5-hydroxypyridine-2-carboxylate (1.5 g, 9.8 mmol, Molbridge) in THF (39 ml) under argon was cooled to 0° C. and 2-butyn-1-ol (1.5 ml, 20 mmol, Aldrich), triphenyl phosphine (2.95 g, 11.2 mmol, Aldrich) and diisopropyl azodicarboxylate (2.2 ml, 11.2 mmol, Aldrich) were added consecutively. The reaction mixture was stirred at room temperature for 2 h. Additional diisopropyl azodicarboxylate (1 ml) was added and the reaction mixture was stirred at room temperature for another 1 h. The reaction mixture was diluted with CH2Cl2 and washed with saturated NaHCO3 solution; the aqueous layer was back-extracted with CH2Cl2. The combined organic extracts were dried over MgSO4 and concentrated in vacuo. Purification by silica gel chromatography (0% to 50% EtOAc/Hexanes) afforded the title compound as a light tan solid. MS m/z=206.0 [M+H]+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
39 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
2.95 g
Type
reactant
Reaction Step Two
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A mixture of 5-hydroxy-pyridine-2-carboxylic acid methyl ester (271 mg) and 1-bromo-2-butine (283 mg) in DMF (5 ml) was treated with potassium carbonate (367 mg) and heated to 100° C. for 16 h. the mixture was partitioned between water and ethyl acetate, the organic layer was dried, evaporated and the residue was purified by chromatography using heptane/ethyl acetate (gradient from 0-80% ethyl acetate) to give the title product (266 mg) as a pale yellow solid. MS: m/z=206.1 [M+H]+.
Quantity
271 mg
Type
reactant
Reaction Step One
Quantity
283 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
367 mg
Type
reactant
Reaction Step Two

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